Cas no 1999060-90-0 (2-(methylamino)-3-(trimethyl-1H-pyrazol-1-yl)butanamide)

2-(methylamino)-3-(trimethyl-1H-pyrazol-1-yl)butanamide is a versatile organic compound with notable pharmacological properties. Its unique structure, featuring a pyrazole ring and a methylamino group, confers it with potential applications in drug discovery. This compound exhibits high purity and stability, making it suitable for research and development purposes. Its distinct chemical characteristics offer opportunities for further exploration in various chemical and biological systems.
2-(methylamino)-3-(trimethyl-1H-pyrazol-1-yl)butanamide structure
1999060-90-0 structure
商品名:2-(methylamino)-3-(trimethyl-1H-pyrazol-1-yl)butanamide
CAS番号:1999060-90-0
MF:C11H20N4O
メガワット:224.302701950073
CID:5777026
PubChem ID:165741933

2-(methylamino)-3-(trimethyl-1H-pyrazol-1-yl)butanamide 化学的及び物理的性質

名前と識別子

    • EN300-1140798
    • 1999060-90-0
    • 2-(methylamino)-3-(trimethyl-1H-pyrazol-1-yl)butanamide
    • インチ: 1S/C11H20N4O/c1-6-7(2)14-15(8(6)3)9(4)10(13-5)11(12)16/h9-10,13H,1-5H3,(H2,12,16)
    • InChIKey: QKZRRCWRZJVSMU-UHFFFAOYSA-N
    • ほほえんだ: O=C(C(C(C)N1C(C)=C(C)C(C)=N1)NC)N

計算された属性

  • せいみつぶんしりょう: 224.16371127g/mol
  • どういたいしつりょう: 224.16371127g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 258
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.3
  • トポロジー分子極性表面積: 72.9Ų

2-(methylamino)-3-(trimethyl-1H-pyrazol-1-yl)butanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1140798-5g
2-(methylamino)-3-(trimethyl-1H-pyrazol-1-yl)butanamide
1999060-90-0 95%
5g
$3687.0 2023-10-26
Enamine
EN300-1140798-0.25g
2-(methylamino)-3-(trimethyl-1H-pyrazol-1-yl)butanamide
1999060-90-0 95%
0.25g
$1170.0 2023-10-26
Enamine
EN300-1140798-0.1g
2-(methylamino)-3-(trimethyl-1H-pyrazol-1-yl)butanamide
1999060-90-0 95%
0.1g
$1119.0 2023-10-26
Enamine
EN300-1140798-10.0g
2-(methylamino)-3-(trimethyl-1H-pyrazol-1-yl)butanamide
1999060-90-0
10g
$6205.0 2023-06-09
Enamine
EN300-1140798-1g
2-(methylamino)-3-(trimethyl-1H-pyrazol-1-yl)butanamide
1999060-90-0 95%
1g
$1272.0 2023-10-26
Enamine
EN300-1140798-5.0g
2-(methylamino)-3-(trimethyl-1H-pyrazol-1-yl)butanamide
1999060-90-0
5g
$4184.0 2023-06-09
Enamine
EN300-1140798-10g
2-(methylamino)-3-(trimethyl-1H-pyrazol-1-yl)butanamide
1999060-90-0 95%
10g
$5467.0 2023-10-26
Enamine
EN300-1140798-0.05g
2-(methylamino)-3-(trimethyl-1H-pyrazol-1-yl)butanamide
1999060-90-0 95%
0.05g
$1068.0 2023-10-26
Enamine
EN300-1140798-2.5g
2-(methylamino)-3-(trimethyl-1H-pyrazol-1-yl)butanamide
1999060-90-0 95%
2.5g
$2492.0 2023-10-26
Enamine
EN300-1140798-0.5g
2-(methylamino)-3-(trimethyl-1H-pyrazol-1-yl)butanamide
1999060-90-0 95%
0.5g
$1221.0 2023-10-26

2-(methylamino)-3-(trimethyl-1H-pyrazol-1-yl)butanamide 関連文献

Related Articles

2-(methylamino)-3-(trimethyl-1H-pyrazol-1-yl)butanamideに関する追加情報

Professional Introduction to Compound with CAS No. 1999060-90-0 and Product Name: 2-(methylamino)-3-(trimethyl-1H-pyrazol-1-yl)butanamide

The compound with the CAS number 1999060-90-0 and the product name 2-(methylamino)-3-(trimethyl-1H-pyrazol-1-yl)butanamide represents a significant advancement in the field of medicinal chemistry. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential pharmacological applications. The molecular structure incorporates a methylamino group and a trimethyl-1H-pyrazol-1-yl moiety, which are key features that contribute to its distinctive chemical and biological properties.

In recent years, the exploration of heterocyclic compounds has been a focal point in drug discovery, with pyrazole derivatives emerging as particularly promising scaffolds. The presence of the trimethyl-1H-pyrazol-1-yl group in this compound not only enhances its structural complexity but also opens up possibilities for diverse interactions with biological targets. This feature is particularly relevant in the context of developing novel therapeutic agents that can modulate specific biological pathways.

The 2-(methylamino)-3-(trimethyl-1H-pyrazol-1-yl)butanamide moiety suggests a potential role in modulating enzyme activity or receptor binding. Such structural motifs are often explored in the design of drugs targeting neurological disorders, inflammation, and metabolic diseases. The compound’s ability to interact with biological systems in multiple ways makes it a valuable candidate for further investigation.

Recent studies have highlighted the importance of pyrazole derivatives in medicinal chemistry due to their broad spectrum of biological activities. For instance, compounds containing the pyrazole ring have been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. The specific arrangement of functional groups in 2-(methylamino)-3-(trimethyl-1H-pyrazol-1-yl)butanamide may contribute to its unique pharmacological profile, making it a promising candidate for therapeutic intervention.

One of the most exciting aspects of this compound is its potential to serve as a lead molecule for drug development. By leveraging computational modeling and high-throughput screening techniques, researchers can rapidly assess the binding affinity and efficacy of this compound against various biological targets. This approach has been instrumental in identifying novel drug candidates that exhibit high selectivity and low toxicity.

The synthesis of 2-(methylamino)-3-(trimethyl-1H-pyrazol-1-yl)butanamide presents an interesting challenge for synthetic chemists. The integration of multiple functional groups into a single molecular framework requires careful planning and precise control over reaction conditions. Advances in synthetic methodologies have made it possible to construct complex molecules with high efficiency, thereby facilitating the exploration of novel pharmacological entities.

In conclusion, the compound with CAS number 1999060-90-0 and the product name 2-(methylamino)-3-(trimethyl-1H-pyrazol-1-yl)butanamide represents a significant contribution to the field of medicinal chemistry. Its unique structural features and potential pharmacological applications make it a compelling candidate for further research and development. As our understanding of biological systems continues to evolve, compounds like this one will play an increasingly important role in the discovery and development of novel therapeutic agents.

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